molecular formula C16H17N5O4 B8639415 1-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl pyridine-3-carboxylate CAS No. 56021-87-5

1-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl pyridine-3-carboxylate

Cat. No.: B8639415
CAS No.: 56021-87-5
M. Wt: 343.34 g/mol
InChI Key: KZSJOCZJVZXQGN-UHFFFAOYSA-N
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Description

1-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl pyridine-3-carboxylate is a complex organic compound with a unique structure that combines a pyridinecarboxylic acid moiety with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl pyridine-3-carboxylate typically involves the esterification of 3-pyridinecarboxylic acid with an appropriate purine derivative. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
  • Ethyl nicotinate
  • Arecoline

Uniqueness

1-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl pyridine-3-carboxylate is unique due to its combined pyridine and purine structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in simpler compounds .

Properties

CAS No.

56021-87-5

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

1-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C16H17N5O4/c1-9(25-15(23)10-6-5-7-17-8-10)12-18-13-11(19(12)2)14(22)21(4)16(24)20(13)3/h5-9H,1-4H3

InChI Key

KZSJOCZJVZXQGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)OC(=O)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.57 g of 8-α-chloroethylcaffeine are dissolved in 25 ml of anhydrous dimethylformamide, to which 2.98 g of dry potassium nicotinate are added. The mixture is heated under shaking at 100° C for 1 hour, then filtered off and the filtrate evaporated under reduced pressure. The residue, after washing with water, gives 3.1 g of slightly crude product which is purified by crystallization from 95% ethanol : m.p. (EtOH) 160° C. The monohydrochloride melts at 200°-210° C.
Name
8-α-chloroethylcaffeine
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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